1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
CAS No.: 13118-11-1
VCID: VC21337074
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is a complex organic compound with a molecular formula of C18H25NO3. It is often studied in the context of pharmaceutical research due to its structural similarity to certain drugs and impurities. This compound is also available in a hydrochloride form, which is commonly used in research settings. Structural DetailsThe compound consists of a pyrrolidine ring linked to a cyclopentyl and phenyl group through an acetate moiety. The hydrochloride form includes an additional chloride ion, which affects its physical properties and handling. IUPAC NameThe IUPAC name for the base compound is (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate . StereochemistryA stereospecific version, (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, is noted with specific stereochemistry at the pyrrolidine and acetate centers . Applications and ResearchThis compound is primarily used in research settings, particularly in the pharmaceutical industry. It is related to certain drug impurities, such as those associated with glycopyrrolate . The hydrochloride form is available from suppliers like GlpBio for research purposes . Storage and Handling
Stock Solution Preparation
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CAS No. | 13118-11-1 | ||||||||||||||||
Product Name | 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | ||||||||||||||||
Molecular Formula | C18H25NO3 | ||||||||||||||||
Molecular Weight | 303.4 g/mol | ||||||||||||||||
IUPAC Name | (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | ||||||||||||||||
Standard InChI | InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3 | ||||||||||||||||
Standard InChIKey | OVGMKPGXRHJNKJ-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | ||||||||||||||||
Canonical SMILES | CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | ||||||||||||||||
Appearance | Light-Yellow to Brown Oil | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate; N-Methyl-3-pyrrolidinyl Cyclopentylmandelate (mixture of diastereomers); α-Cyclopentyl-α-hydroxy-benzeneacetic Acid 1-Methyl-3-pyrrolidinyl Ester | ||||||||||||||||
PubChem Compound | 25727 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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